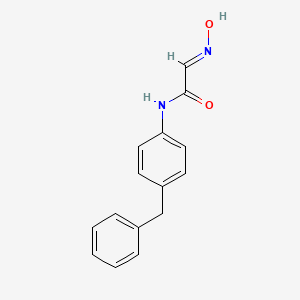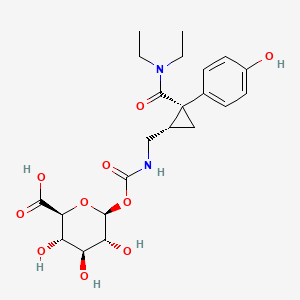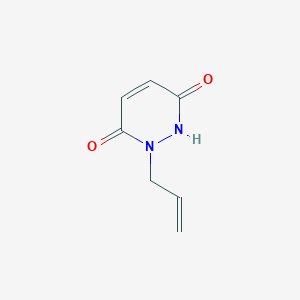![molecular formula C11H19NO9 B13843875 N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is an isotope-labeled analog of N-Acetyl-D-neuraminic acid, a well-known sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition, signaling, and pathogen interactions . The isotope labeling with carbon-13 at positions 1, 2, and 3 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid can be synthesized through enzymatic methods involving N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase . These enzymes catalyze the conversion of N-acetyl-glucosamine and pyruvate to N-Acetyl-D-neuraminic acid. The isotope-labeled version is produced by using carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound involves whole-cell biocatalysis and de novo biosynthesis . These methods leverage recombinant microorganisms engineered to express the necessary enzymes for efficient production. Optimization of reaction conditions, such as temperature and substrate concentration, is crucial for maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be used in further biochemical studies and applications .
Aplicaciones Científicas De Investigación
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid has a wide range of scientific research applications:
Mecanismo De Acción
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid exerts its effects by participating in cellular recognition and signaling pathways . It binds to specific receptors on cell surfaces, influencing processes like virus invasion, inflammation, and tumorigenesis . The isotope labeling allows for precise tracking and analysis of these interactions using advanced analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-D-neuraminic acid
- N-Glycolylneuraminic acid
- N-Acetyl-D-mannosamine
Uniqueness
N-Acetyl-D-[1,2,3-13C3]neuraminic Acid is unique due to its isotope labeling, which provides enhanced analytical capabilities for studying the structure, dynamics, and interactions of sialic acids . This makes it a valuable tool in both basic and applied research.
Propiedades
Fórmula molecular |
C11H19NO9 |
|---|---|
Peso molecular |
312.25 g/mol |
Nombre IUPAC |
(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4-13C3)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1/i2+1,5+1,11+1 |
Clave InChI |
SQVRNKJHWKZAKO-SQPNWFALSA-N |
SMILES isomérico |
CC(=O)N[C@H]1[C@@H](O[13C]([13CH2][13C@@H]1O)(C(=O)O)O)[C@@H]([C@@H](CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


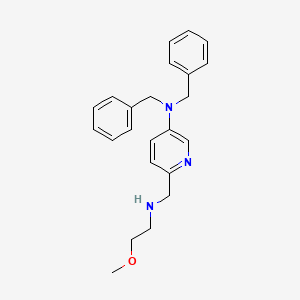
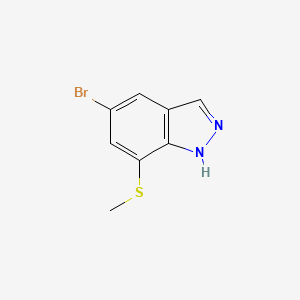
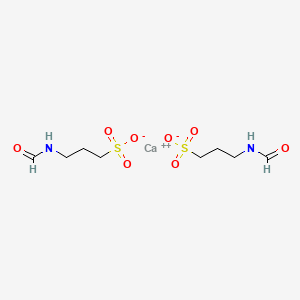
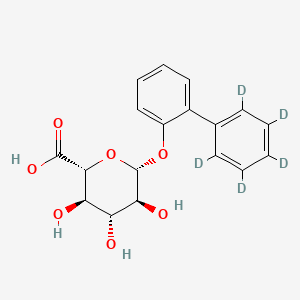
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
![2-[3-(3-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinazoline](/img/structure/B13843825.png)


![5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-](/img/structure/B13843844.png)
